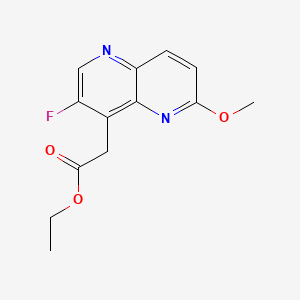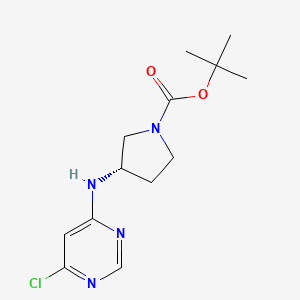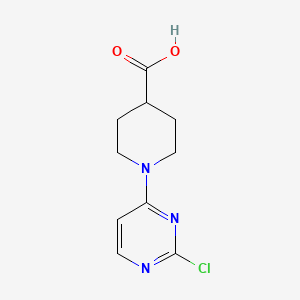![molecular formula C10H10F2N2 B578167 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1330750-46-3](/img/structure/B578167.png)
6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Applications De Recherche Scientifique
1. Pseudomonas aeruginosa Infections
- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .
- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
2. Antimicrobial Activity
- Summary of Application : 2-substituted-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .
- Methods of Application : The compounds were synthesized by nucleophilic substitution reaction .
- Results or Outcomes : The compounds showed good antibacterial activity, and one of them also showed good antifungal activity . The study inferred that at the 2-position of the oxadiazole ring, an increased side chain carbon atom number enhances the antimicrobial activity .
3. Antibiotic Adjuvant Therapy
- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . This approach relies on combating bacterial virulence without affecting the viability of the organism, which may lead to a lower rate of resistance development .
- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
4. Green Chemistry
- Summary of Application : Benzimidazole-based compounds possess potential application as medicinal drugs . The benzimidazole ring is an important pharmacophore in modern drug discovery . More than 20 drugs are available for the treatment of different diseases .
- Methods of Application : The chemists have their attention towards developing synthetic processes primarily based on the set of principles of green chemistry . Many efficient methods were developed for the synthesis of benzimidazole using the nanocatalyst or nanostructures .
- Results or Outcomes : This review will further aid the researcher in developing more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids .
5. Antibiotic Adjuvant Therapy
- Summary of Application : 1H-Benzo[d]imidazole derivatives are used as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections . This approach relies on combating bacterial virulence without affecting the viability of the organism, which may lead to a lower rate of resistance development .
- Methods of Application : The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of a potent PqsR antagonist . This compound inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
- Results or Outcomes : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
6. Green Chemistry
- Summary of Application : Benzimidazole-based compounds possess potential application as medicinal drugs . The benzimidazole ring is an important pharmacophore in modern drug discovery . More than 20 drugs are available for the treatment of different diseases .
- Methods of Application : The chemists have their attention towards developing synthetic processes primarily based on the set of principles of green chemistry . Many efficient methods were developed for the synthesis of benzimidazole using the nanocatalyst or nanostructures .
- Results or Outcomes : This review will further aid the researcher in developing more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids .
Propriétés
IUPAC Name |
6,7-difluoro-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCGWZHWVIVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716518 |
Source


|
| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-1-isopropylbenzoimidazole | |
CAS RN |
1330750-46-3 |
Source


|
| Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



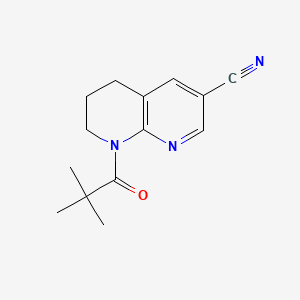
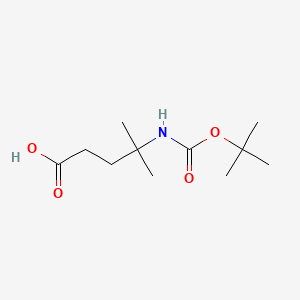
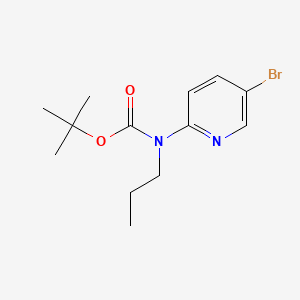
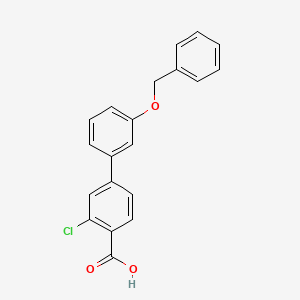
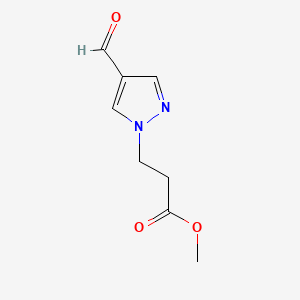
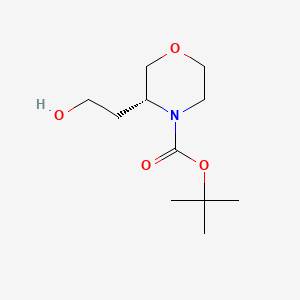
![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)
